Product packaging for 1-(3-Methyl-1-benzofuran-2-YL)methanamine(Cat. No.:CAS No. 3782-23-8)

1-(3-Methyl-1-benzofuran-2-YL)methanamine

Cat. No.: B2965920
CAS No.: 3782-23-8
M. Wt: 161.204
InChI Key: YQVRDGMKWLESIP-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Chemical and Life Sciences

Benzofuran and its derivatives are heterocyclic compounds that are ubiquitous in nature and have been synthesized for a wide range of applications. rsc.orgnih.govwikipedia.org The benzofuran nucleus is a key structural component in many biologically active natural and synthetic compounds. nih.govmdpi.com This has led to significant interest from medicinal chemists and pharmacologists. nih.gov

The biological and pharmacological importance of these derivatives is extensive, with research demonstrating a wide spectrum of activities. nih.govbohrium.comrsc.org These include:

Antimicrobial Activity : Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi. nih.govmdpi.comrsc.orgxjtlu.edu.cn They have emerged as a promising scaffold for designing new antimicrobial agents to combat antibiotic resistance. rsc.org

Antitumor Activity : The benzofuran scaffold is present in numerous compounds investigated for their anticancer properties. nih.govresearchgate.netmdpi.comnih.gov These derivatives can induce apoptosis in cancer cells and inhibit key pathways involved in tumor progression. mdpi.comresearchgate.netresearchgate.net

Antioxidant Activity : Certain benzofuran derivatives exhibit significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. nih.govnih.govrsc.orgdigitellinc.com The transformation from a chroman to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Anti-inflammatory Activity : The anti-inflammatory potential of benzofuran derivatives has been well-documented, making them candidates for new therapeutic agents. bohrium.commdpi.com

Antidiabetic and Antidyslipidemic Activity : Compounds containing the benzofuran moiety have demonstrated significant antidiabetic and lipid-lowering properties in various studies. researchgate.netnih.gov

Antiviral Activity : Research has also highlighted the antiviral capabilities of certain benzofuran-based compounds. rsc.orgnih.govwisdomlib.org

Beyond medicine, benzofuran derivatives are utilized in agricultural chemistry and in the synthesis of polymers and dyes. nih.gov The versatility and broad range of activities make the benzofuran nucleus a privileged structure in drug discovery and development. nih.govrsc.org

Structural Overview of 1-(3-Methyl-1-benzofuran-2-YL)methanamine

This compound is a specific derivative of the benzofuran core structure. Its chemical identity is defined by the arrangement of its constituent atoms and functional groups, which are crucial for its reactivity and potential biological interactions.

The core of the molecule is the benzofuran ring system, where a benzene (B151609) ring is fused to a furan (B31954) ring. Key substitutions on this core define the specific compound:

A methyl group (-CH₃) is attached at the 3-position of the benzofuran ring.

A methanamine group (-CH₂NH₂) , also known as an aminomethyl group, is attached at the 2-position.

This specific arrangement of a methyl group at position 3 and a methanamine at position 2 distinguishes it from other benzofuran derivatives and is fundamental to its chemical properties.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₁NO nih.gov
Molecular Weight161.20 g/mol nih.gov
IUPAC Name(3-methyl-1-benzofuran-2-yl)methanamine nih.gov
SMILESCC1=C(OC2=CC=CC=C12)CN nih.gov
InChIKeyYQVRDGMKWLESIP-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area38.3 Ų nih.gov
Complexity169 nih.gov

Historical Context and Emerging Research Trends in Benzofuran Chemistry

The history of benzofuran chemistry dates back to 1870, when Perkin first synthesized the core benzofuran ring. nih.govacs.org Since its initial discovery, the field has expanded significantly, driven by the identification of benzofuran motifs in a multitude of natural products with potent biological activities. rsc.orgmdpi.comnumberanalytics.com This has established benzofuran as a critical scaffold in organic and medicinal chemistry. numberanalytics.com

Historically, research focused on isolating and identifying naturally occurring benzofurans and developing foundational synthetic methods. mdpi.comnumberanalytics.com Modern research, however, has shifted towards creating more efficient, innovative, and environmentally friendly synthetic strategies. nih.gov

Emerging Research Trends:

Advanced Catalysis : There is a growing emphasis on using transition metal catalysts, such as palladium, copper, and nickel, to construct the benzofuran nucleus. researchgate.netnih.govacs.org These catalytic strategies offer high yields and the ability to create complex, functionalized derivatives. nih.govacs.org

Green Chemistry : Environmentally benign approaches, such as one-pot syntheses and the use of eco-friendly solvents, are becoming more prevalent in the synthesis of benzofuran derivatives. nih.gov

Hybrid Molecules : A significant trend involves the creation of hybrid compounds that incorporate the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, and pyrazoles. mdpi.comnih.govpharmatutor.org This approach aims to develop agents with synergistic or multi-target activities. nih.gov

Structure-Activity Relationship (SAR) Studies : Extensive research is dedicated to understanding the relationship between the chemical structure of benzofuran derivatives and their biological activity. mdpi.compharmatutor.org These studies are crucial for designing new compounds with enhanced potency and selectivity for specific biological targets. rsc.orgnih.gov

New Applications : Beyond pharmaceuticals, the unique properties of benzofurans are being explored for novel applications in materials science, such as for energy storage and as catalysts for industrial reactions. numberanalytics.com

These trends highlight a dynamic and evolving field, continually seeking to harness the versatile benzofuran core for new scientific and therapeutic advancements. mdpi.comnumberanalytics.com

Scope and Research Objectives for Comprehensive Study of the Compound

Given the well-established significance of the benzofuran scaffold, a comprehensive investigation into this compound is a logical and promising avenue for research. The primary goal of such a study would be to fully characterize its chemical and biological properties to determine its potential for therapeutic or other applications.

Key Research Objectives would include:

Optimization of Synthesis : To develop and refine a high-yield, scalable, and cost-effective synthetic route for this compound and its novel analogues.

Physicochemical Characterization : To thoroughly determine the physical and chemical properties of the compound, including its stability, solubility, and electronic characteristics, which are foundational for any further development.

Broad-Spectrum Biological Screening : To conduct extensive in vitro screening of the compound against a diverse panel of biological targets. Based on the known activities of benzofurans, this would prioritize:

Anticancer activity against various human cancer cell lines. nih.govnih.gov

Antimicrobial activity against clinically relevant bacterial and fungal pathogens. nih.gov

Antioxidant and anti-inflammatory assays to gauge its potential for treating related chronic conditions. mdpi.comnih.gov

Mechanism of Action Studies : For any significant biological activity identified, subsequent studies would aim to elucidate the specific molecular mechanism of action. For instance, if anticancer activity is observed, research could focus on its effects on cell cycle progression, apoptosis induction, and specific signaling pathways. researchgate.net

Structure-Activity Relationship (SAR) Analysis : To synthesize a library of derivatives based on the this compound structure. This would involve modifying the functional groups at various positions on the benzofuran ring to systematically evaluate how these structural changes impact biological activity, thereby identifying key pharmacophoric features.

A comprehensive study guided by these objectives would provide a complete profile of this compound, clarifying its potential as a lead compound for drug discovery or other scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B2965920 1-(3-Methyl-1-benzofuran-2-YL)methanamine CAS No. 3782-23-8

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRDGMKWLESIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 3 Methyl 1 Benzofuran 2 Yl Methanamine

Established Synthetic Routes for the Core Structure

Established methods for synthesizing the 3-methyl-1-benzofuran backbone often involve multi-step sequences that build the furan (B31954) ring onto a pre-existing benzene (B151609) structure.

A direct approach to 1-(3-Methyl-1-benzofuran-2-YL)methanamine involves the aminomethylation of the 3-methylbenzofuran (B1293835) core. This transformation is a variation of the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The reaction proceeds by generating an electrophilic Eschenmoser's salt-like intermediate in situ from formaldehyde (B43269) and methylamine (B109427). The C2 position of the 3-methylbenzofuran ring, being electron-rich and sterically accessible, acts as a nucleophile, attacking the intermediate to form the final product. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to improve yields and minimize side products. This method is advantageous due to the commercial availability of the starting materials. However, controlling the regioselectivity and potential polymerization of formaldehyde can be challenging. Studies on similar reactions involving phenols, formaldehyde, and primary amines have shown that the formation of an N-hydroxymethyl amine derivative is a key intermediate step in the process. researchgate.net

Table 1: Key Features of the Mannich Reaction for Aminomethylation

FeatureDescription
Reactants 3-Methylbenzofuran, Formaldehyde, Methylamine
Reaction Type Electrophilic Aromatic Substitution (Mannich Reaction)
Key Intermediate Iminium ion ([CH₂=N(CH₃)₂]⁺) or its equivalent
Bond Formed C-C bond at the C2 position of the benzofuran (B130515) ring
Advantages Atom economy, readily available starting materials
Challenges Potential for side reactions, control of regioselectivity

Cascade reactions involving sigmatropic rearrangements offer an elegant and efficient pathway to complex heterocyclic structures like benzofurans from simpler acyclic precursors. While the specific mention of a jocpr.comjocpr.com-sigmatropic rearrangement is uncommon in this context, the closely related jocpr.comresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements are well-established strategies. For instance, the researchgate.netresearchgate.net-sigmatropic rearrangement of allyl aryl ethers (Claisen rearrangement) is a classic method for forming ortho-allyl phenols, which can then be cyclized to form dihydrobenzofurans and subsequently oxidized to benzofurans. divyarasayan.org

A more direct cascade approach involves the reaction of O-phenyl-conjugated oxime ethers with an alkyl radical. This process can initiate a domino reaction sequence involving a radical addition followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and lactamization to construct complex fused benzofuran systems in a single operation. nih.govrsc.org Such strategies are powerful tools for rapidly building molecular complexity, forming multiple bonds and stereocenters in one pot. nih.gov The key step is the rearrangement, which proceeds through a concerted, pericyclic transition state, followed by an aromatization step that drives the reaction to completion, yielding the stable benzofuran ring system.

More recent synthetic innovations focus on constructing the benzofuran ring from versatile and readily available starting materials like ortho-substituted phenylacetic acids. These methods often involve the formation of heterocyclic intermediates that are then transformed into the desired benzofuran scaffold.

A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This transformation can be adapted for the synthesis of benzofuran precursors. The process involves the in situ activation of a carboxylic acid, such as an ortho-substituted phenylacetic acid, using a reagent like a triflylpyridinium salt. This activated intermediate is then trapped by an isocyanoacetate derivative. nih.gov The subsequent reaction leads to the formation of an oxazole-4-carboxylate intermediate. This approach is valued for its broad substrate scope and tolerance of various functional groups, making it a versatile tool in complex molecule synthesis. nih.gov

Once the oxazole (B20620) intermediate is formed, an acid-mediated cyclization can be employed to construct the fused furan ring. Strong acids like polyphosphoric acid (PPA) can catalyze the intramolecular cyclization of suitable precursors onto the aromatic ring. wuxiapptec.com Mechanistically, the substrate is first protonated under acidic conditions, which facilitates a nucleophilic attack from the phenyl ring to form the new five-membered ring. wuxiapptec.com Subsequent elimination and aromatization steps yield the benzofuran core. This core can then be further derivatized at the appropriate positions to yield the target compound, this compound. Lewis acids have also been shown to effectively mediate the cycloaddition reactions that lead to benzofuran systems. researchgate.netacs.org

Table 2: Comparison of Novel Synthetic Strategies

StrategyKey PrecursorIntermediateKey TransformationReference
Oxazole Routeo-Substituted Phenylacetic AcidOxazole-4-carboxylateIn situ acid activation and trapping nih.gov
Acetal CyclizationAryl Ether AcetalOxonium IonAcid-catalyzed intramolecular cyclization wuxiapptec.com

Novel Synthetic Approaches from Ortho-Substituted Phenylacetic Acid Precursors

General Benzofuran Synthesis Strategies Applicable to the Compound's Backbone

Beyond the specific routes detailed above, a wide array of general synthetic methods for benzofurans can be adapted to produce the this compound backbone. nih.gov These strategies can be broadly categorized into two groups: the formation of the furan ring onto a benzene precursor, or the construction of the benzene ring onto an existing furan. divyarasayan.org

Common and effective methods include:

Palladium-Catalyzed Cyclization: One of the most powerful modern techniques involves the palladium-catalyzed coupling of ortho-halophenols with terminal alkynes (a Sonogashira coupling), followed by an intramolecular cyclization to form the benzofuran ring. jocpr.com This method is highly versatile and tolerates a wide range of functional groups.

Intramolecular Cyclization of ortho-Alkynylphenols: ortho-Alkynylphenols, often synthesized via Sonogashira coupling, can undergo intramolecular cyclization under basic or metal-catalyzed conditions to afford 2-substituted benzofurans. rsc.org

Dehydrative Cyclization: Traditional methods often rely on the acid-catalyzed dehydration of precursors like α-phenoxy ketones to induce cyclization and form the benzofuran ring. nih.gov

Radical Cyclization Cascades: Modern approaches have utilized radical reactions to construct complex benzofurans. For instance, a single-electron transfer (SET) to a 2-iodo aryl allenyl ether can trigger a radical cyclization cascade, enabling the synthesis of complex polycyclic benzofurans. nih.gov

These diverse strategies provide chemists with a robust toolkit for the synthesis of this compound and its derivatives, allowing for the selection of the most appropriate route based on starting material availability, desired substitution patterns, and reaction efficiency.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

No specific studies detailing the use of this compound as a substrate in metal-catalyzed coupling reactions such as the Sonogashira or Heck reactions were found in the reviewed literature. Research in this area for the benzofuran scaffold typically involves coupling at halogenated positions of the benzene ring or C-H activation at the C3 position, rather than transformations involving a pre-existing aminomethyl group at the C2 position.

Cyclization and Condensation Reaction Protocols

There is no available literature describing cyclization or condensation reactions where this compound serves as a key reactant. While the primary amine moiety suggests potential reactivity in condensation reactions (e.g., to form imines or amides), specific examples or protocols for this compound have not been published. Research on related 3-methylbenzofuran-2-carbohydrazides shows their use in synthesizing heterocyclic systems like pyrazoles, but this involves a hydrazide functional group, not a methanamine. researchgate.net

Post-Synthetic Derivatization and Functionalization Reactions

Oxidation Reactions and Characterization of Oxidized Products

No studies were found that investigate the oxidation of this compound or characterize its potential oxidized products.

Reduction Reactions and Characterization of Reduced Products

There is no published research detailing the reduction of this compound.

Electrophilic Aromatic Substitution (e.g., Bromination)

Electrophilic substitution reactions are fundamental for the functionalization of aromatic systems like benzofuran. While specific bromination studies on this compound are not extensively documented, research on the analogous compound, 1-(3-methyl-1-benzofuran-2-yl)ethanone, provides significant insights into the reactivity of this heterocyclic system.

In a representative study, various derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were subjected to bromination using N-Bromosuccinimide (NBS) as the bromine source. mdpi.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) with a radical initiator like benzoyl peroxide, and the mixture is heated to reflux for 24 to 48 hours. mdpi.com

The primary site of reaction is the methyl group at the C3 position of the benzofuran ring, leading to the formation of bromomethyl derivatives. mdpi.com This suggests a radical-mediated substitution on the activated methyl group rather than a direct electrophilic attack on the aromatic ring under these conditions. However, electrophilic aromatic substitution on the benzene ring can occur, particularly when the ring is activated by electron-donating groups. For instance, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone yielded a product with two bromine atoms—one on the methyl group and another on the benzene ring, demonstrating that the methoxy (B1213986) groups facilitate electrophilic attack. mdpi.com

The regioselectivity of electrophilic attack on the benzofuran nucleus itself generally favors the C2 position due to the stability of the resulting carbocation intermediate, which is stabilized by the adjacent oxygen atom and the fused benzene ring. stackexchange.comechemi.com However, in the case of 3-methyl substituted benzofurans, the C3-methyl group is the more reactive site for radical bromination with NBS.

Starting CompoundProductYield (%)Reference
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone30% mdpi.com
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone30% mdpi.com
1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone60% mdpi.com
1-(6-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone60% mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring process efficiency and selectivity. For the synthesis of benzofuran derivatives, including this compound, several parameters such as solvent, temperature, and reagent stoichiometry must be carefully controlled.

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and chemical equilibria. In the synthesis of benzofuran derivatives, a range of solvents has been employed.

Acetonitrile (B52724): This polar aprotic solvent is often effective for the synthesis of the benzofuran core. For instance, the initial synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives is successfully carried out in acetonitrile. mdpi.comresearchgate.net

Acetone (B3395972): In nucleophilic substitution reactions to form the benzofuran ring, acetone has been shown to provide mild temperature conditions and facilitate excellent yields. nih.govmdpi.com

Dichloromethane and Benzene: These less polar solvents are also used, though in some comparative studies, acetonitrile has been found to offer a better balance between reaction conversion and selectivity. scielo.br

Ethanol (B145695): For subsequent modifications, such as the formation of thiosemicarbazones from a ketone precursor, absolute ethanol is a common choice. nih.gov

The selection of the optimal solvent depends on the specific reaction step, the nature of the reactants, and the reaction mechanism. For the synthesis of the target methanamine, which could potentially be formed via reductive amination of the corresponding aldehyde, polar protic solvents like methanol (B129727) or ethanol are often favored.

Temperature is a key parameter in controlling reaction kinetics. Most synthetic procedures for benzofuran derivatives are conducted at elevated temperatures to ensure a sufficient reaction rate.

Reflux Conditions: Many steps, such as ring formation and subsequent functionalization like bromination, are performed at the reflux temperature of the chosen solvent (e.g., carbon tetrachloride, ethanol, or acetone). mdpi.comnih.gov This typically ranges from 56°C to 80°C at atmospheric pressure.

Reaction Time: The duration of heating is optimized to ensure the reaction goes to completion, which can range from a few hours to over 48 hours, often monitored by techniques like Thin-Layer Chromatography (TLC). mdpi.comnih.gov

Syntheses of this type are almost invariably carried out at atmospheric pressure, as specialized high-pressure equipment is not typically required for these transformations.

The precise ratio of reactants (stoichiometry) is crucial for maximizing the yield of the desired product and preventing the formation of byproducts.

Equimolar Ratios: In substitution reactions like the bromination of the C3-methyl group, a 1:1 molar ratio of the benzofuran substrate to NBS is often used to favor mono-bromination. mdpi.com

Use of Excess Reagents: In some cases, one reagent may be used in excess to drive the reaction to completion, but this can complicate purification.

Catalyst Loading: When a catalyst is used, its concentration must be optimized. For example, in the formation of thiosemicarbazones from ketone precursors, a catalytic amount of p-toluenesulfonic acid is sufficient. nih.gov

The purity of starting materials and reagents is paramount. Impurities can lead to lower yields, the formation of undesired side products, and difficulties in purification.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, this is relevant both for the initial synthesis of the ring and for subsequent functionalization.

Ring Synthesis: The formation of the 2,3-disubstituted benzofuran core is inherently regioselective, typically involving the reaction between a substituted o-hydroxyaryl ketone or aldehyde and an α-haloketone or its equivalent. mdpi.com

Electrophilic Substitution: As previously discussed, electrophilic attack on the unsubstituted benzofuran ring preferentially occurs at the C2 position. stackexchange.comechemi.com However, the presence of substituents directs further reactions. The aminomethyl group (-CH₂NH₂) at the C2 position and the methyl group (-CH₃) at the C3 position will influence the regioselectivity of subsequent electrophilic aromatic substitution on the benzene ring portion of the molecule. The activating or deactivating nature of these groups, along with any substituents already on the benzene ring, will determine the position of new incoming electrophiles. For example, the activating effect of methoxy groups on the benzene ring directs bromination to ortho positions relative to them. mdpi.com

Stereoselectivity , the preferential formation of one stereoisomer over another, is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not have any stereocenters. However, if the aminomethyl group or the benzene ring were to be modified to introduce chirality, control of stereochemistry would become a critical synthetic challenge.

Structure Activity Relationship Sar Studies of 1 3 Methyl 1 Benzofuran 2 Yl Methanamine and Its Analogs

Impact of Benzofuran (B130515) Ring Substitutions on Biological Activity

Substitutions on the benzofuran ring system play a pivotal role in modulating the biological efficacy of its derivatives. The nature, position, and electronic properties of these substituents can significantly alter the compound's interaction with biological targets, thereby affecting its potency and selectivity.

From an electronic standpoint, the methyl group is a weak electron-donating group. This property can subtly influence the electron density of the benzofuran ring system, which may affect its ability to participate in π-π stacking interactions with aromatic residues in a biological target. researchgate.net

Sterically, the C-3 methyl group can impose significant conformational constraints. In some cases, this steric hindrance can be detrimental to activity. For instance, in the context of cobalt-catalyzed isomerization, the presence of a methyl group at the C-3 position of a benzofuran-based phosphine (B1218219) ligand was found to significantly hamper catalytic activity, likely due to steric hindrance that impedes the optimal binding geometry. acs.org Conversely, in the development of anticancer agents, the introduction of a methyl group at the C-3 position has been shown to be beneficial. SAR studies on a series of antiproliferative benzofuran derivatives revealed that the presence of a methyl group at C-3 led to a significant increase in activity against various cancer cell lines. This suggests that the steric bulk of the methyl group may promote a more favorable binding conformation within the active site of the target protein or enhance the compound's metabolic stability.

Beyond the C-3 methyl group, the addition of other substituents to the benzofuran ring, such as methoxy (B1213986) groups and halogens, has been a common strategy to modulate biological activity.

Methoxy Groups: The position of methoxy (–OCH3) substituents on the benzofuran ring has a strong influence on the activity of these derivatives. Studies have shown that methoxy groups, being electron-donating, can affect the electronic properties of the molecule. In a series of 3-methylbenzofuran (B1293835) derivatives tested for anticancer activity, a compound with a para-methoxy group on a terminal phenyl ring demonstrated the highest antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value comparable to the standard drug staurosporine. nih.govtandfonline.com This highlights the importance of both the presence and the specific location of the methoxy group for achieving high potency.

Halogens: Halogen atoms such as bromine and chlorine are frequently incorporated into the benzofuran structure to enhance biological activity. Halogens can increase the lipophilicity of a compound, potentially improving its cell membrane permeability. Furthermore, they can form halogen bonds, which are specific non-covalent interactions with biological targets. mdpi.com SAR studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. mdpi.com For example, a compound with a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring showed remarkable and selective cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. mdpi.com This indicates that the position of the halogen is a critical determinant of biological activity. mdpi.com Similarly, certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and Candida species. nih.gov

Contribution of the Methanamine Moiety to Ligand-Target Interactions

The methanamine moiety (–CH2NH2) at the C-2 position of the benzofuran ring is a crucial pharmacophoric element that can engage in various types of ligand-target interactions. As a primary amine, this group is typically protonated at physiological pH, acquiring a positive charge. This allows it to form strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's active site.

Furthermore, the amine group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptor atoms (e.g., oxygen or nitrogen) on the target protein. nih.gov These directional interactions are fundamental for molecular recognition and contribute significantly to the binding affinity and specificity of the ligand.

While direct SAR studies on 1-(3-Methyl-1-benzofuran-2-YL)methanamine are limited, the importance of a basic amine function is well-established in medicinal chemistry for anchoring ligands to their targets. In related 2-aminobenzofuran derivatives, this moiety is essential for their activity as P-glycoprotein inhibitors. nih.gov The flexibility of the aminomethyl linker allows the amine to orient itself optimally to establish these key interactions within the binding pocket.

Structure-Activity Correlations in Specific Biological Contexts

The biological activity of this compound analogs is highly dependent on the specific therapeutic area. The structural requirements for antibacterial activity, for instance, can differ significantly from those for anticancer activity.

Benzofuran derivatives have been identified as a promising class of antimicrobial agents. nih.gov SAR studies have shown that the substitution pattern on the benzofuran ring is critical for antibacterial potency. For example, some studies revealed that hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial activity, whereas a hydroxyl group at the C-2 position did not enhance activity. nih.gov

In a study of new 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, one compound showed moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.com Another study on benzofuran derivatives from Penicillium crustosum found that one compound exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 µg/mL, and against Escherichia coli with an MIC of 25 µg/mL. mdpi.com

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
1-(4,6-dimethoxy-3,7-dimethyl-1-benzofuran-2-yl)ethanone derivativeGram-positive strains16 - 64 mdpi.com
Aza-benzofuran (Compound 1)S. typhimurium12.5 mdpi.com
Aza-benzofuran (Compound 1)S. aureus12.5 mdpi.com
Aza-benzofuran (Compound 1)E. coli25 mdpi.com
Aza-benzofuran (Compound 2)S. aureus25 mdpi.com
Halogenated 3-benzofurancarboxylic acid (Compound III)Gram-positive bacteria50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acid (Compound IV)Gram-positive bacteria50 - 200 nih.gov
Halogenated 3-benzofurancarboxylic acid (Compound VI)Gram-positive bacteria50 - 200 nih.gov

The anticancer potential of benzofuran derivatives is perhaps their most extensively studied biological property. tandfonline.com The SAR in this context is complex, with subtle structural changes leading to significant variations in cytotoxic potency and selectivity against different cancer cell lines.

Studies on 3-methylbenzofuran derivatives have demonstrated their potential as antitumor agents against non-small cell lung cancer. nih.gov A derivative with a para-methoxy group on a terminal phenyl ring showed an IC50 of 1.48 µM against the A549 cell line. nih.govtandfonline.com In another series, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid were synthesized, with one compound showing excellent activity against the A549 lung cancer cell line (IC50 = 0.858 µM) and another showing good activity against the MCF-7 breast cancer cell line (IC50 = 2.07 µM). bohrium.comresearchgate.net

The introduction of a bromine atom to the methyl group at C-3, combined with dimethoxy substitutions on the benzene (B151609) ring, resulted in a compound with potent and selective toxicity against leukemic cell lines K562 (IC50 = 5.0 µM) and HL-60 (IC50 = 0.1 µM). mdpi.commdpi.com This highlights the synergistic effect of multiple substitutions in optimizing anticancer activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran with para-methoxy phenylA549 (Lung)1.48 nih.govtandfonline.com
3-(Morpholinomethyl)benzofuran with 3-methoxy phenylNCI-H23 (Lung)0.49 nih.gov
Amide derivative (12b)A549 (Lung)0.858 bohrium.comresearchgate.net
Amide derivative (10d)MCF-7 (Breast)2.07 bohrium.comresearchgate.net
3-(Bromomethyl)-5,6-dimethoxy-benzofuran derivativeK562 (Leukemia)5.0 mdpi.com
3-(Bromomethyl)-5,6-dimethoxy-benzofuran derivativeHL-60 (Leukemia)0.1 mdpi.com

Modulations in Enzyme Inhibition Profiles

The biological activity of benzofuran analogs can be significantly altered by introducing various functional groups onto the core structure. These modifications directly influence the compound's interaction with biological targets, leading to distinct inhibition profiles. Research into bromoalkyl and bromoacetyl derivatives of benzofurans has shown these modifications to be particularly effective in yielding high cytotoxicity against cancer cell lines. researchgate.net

Studies on a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives have demonstrated that specific substitutions lead to selective anticancer activity. For instance, two derivatives, designated as compounds 6 and 8 , were found to exhibit selective action towards chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). nih.gov The mechanism of action involves the induction of apoptosis, a programmed cell death pathway, which was confirmed through the activation of caspase-3/7 enzymes. nih.gov These compounds were also found to inhibit the release of interleukin-6 (IL-6), a proinflammatory cytokine often involved in cancer cell survival. nih.govresearchgate.net

The introduction of a bromine atom to the methyl group at the 3-position of the benzofuran ring is a key modification for enhancing cytotoxic activity. nih.gov One such halogenated derivative demonstrated remarkable potency against leukemia cell lines, with an inhibitory concentration (IC50) value of 5 µM against K562 cells and 0.1 µM against HL60 cells, while remaining non-toxic to normal cells. nih.gov

The table below summarizes the modulated biological profiles of selected benzofuran analogs resulting from specific structural changes.

Compound/AnalogKey Structural ModificationModulated Biological ProfileReference
Analog 6Bromination of the 3-methyl group and addition of a methoxy group to the benzene ring.Induces apoptosis in K562 cells via caspase-3/7 activation; inhibits IL-6 release. nih.govresearchgate.net
Analog 8Bromination of the 3-methyl group and addition of an ethoxy group to the benzene ring.Exhibits strong pro-oxidative and proapoptotic properties in K562 cells; inhibits IL-6 release. researchgate.netnih.gov
Analog 1Bromine atom attached to the methyl group at the 3-position of the benzofuran ring.Potent cytotoxicity with IC50 of 5 µM (K562 cells) and 0.1 µM (HL60 cells). nih.gov
Analog 7Bromination of the 3-methyl group and addition of methoxy groups.Shows moderate antibacterial activity against Gram-positive strains. nih.govresearchgate.net

Rational Design Principles for Developing Advanced Derivatives

Lead Compound Optimization : A common strategy involves identifying a "lead compound" with promising activity and synthesizing a series of new analogs with targeted modifications. researchgate.net For example, using a potent anticancer benzofuran as a starting point, researchers have introduced methoxy (–OCH3) and ethoxy (–OCH2CH3) groups at various positions on the benzene ring. researchgate.net This approach allows for a systematic exploration of how changes in volume, lipophilicity, and electronic properties affect biological activity, providing valuable insights for designing more effective molecules. researchgate.net

Strategic Halogenation : The introduction of halogen atoms, such as bromine, is a cornerstone of designing highly active benzofuran derivatives. nih.gov The enhanced anticancer activity is attributed to the ability of halogens to form "halogen bonds," an attractive force between the electrophilic halogen and nucleophilic sites on a biological target, which can significantly improve binding affinity. nih.gov SAR studies have revealed that the specific placement of the halogen is a critical determinant of its biological effect. nih.gov Attaching the halogen to an alkyl or acetyl chain on the benzofuran ring is often more effective than direct attachment to the ring itself. researchgate.net

Modulation of Physicochemical Properties : The lipophilicity (hydrophobicity) of a compound is a crucial factor influencing its biological activity. The hydrophobic and electron-donating nature of halogen substituents is considered beneficial for enhancing the cytotoxic properties of benzofuran derivatives. nih.gov Furthermore, increasing lipophilicity can improve a compound's ability to interact with and disrupt bacterial membranes, a principle that can be applied to the design of antimicrobial agents. mdpi.com Conversely, other modifications, such as converting an ester to an amide, can be used to lower the partition coefficient (clogP), thereby improving solubility in aqueous media. nih.gov

Advanced Drug Design Strategies : More complex strategies such as scaffold hopping and conformational restriction are also employed. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally similar group to discover new chemical classes with improved properties. Conformational restriction involves designing molecules with reduced flexibility to lock them into a bioactive shape, which can lead to higher potency and selectivity. nih.gov

The following table outlines key rational design principles for benzofuran derivatives.

Design PrincipleAssociated Structural ModificationDesired OutcomeReference
Strategic HalogenationAddition of bromine, chlorine, or fluorine to alkyl or acetyl side chains.Increased binding affinity and enhanced cytotoxic/anticancer activity. researchgate.netnih.gov
Lead Compound OptimizationSystematic introduction of substituents (e.g., -OCH3, -OCH2CH3) at various positions.Improved potency, selectivity, and understanding of SAR. researchgate.net
Lipophilicity ModulationIntroduction of hydrophobic groups (e.g., halogens) or hydrophilic groups (e.g., amides).Enhanced membrane interaction or improved aqueous solubility. nih.govmdpi.comnih.gov
Scaffold Hopping & Conformational RestrictionReplacing the core scaffold or reducing molecular flexibility.Discovery of novel chemical series with improved drug-like properties. nih.gov

Based on a comprehensive review of the available scientific literature, there is no specific research data for the chemical compound “this compound” corresponding to the detailed outline provided. The existing body of research focuses primarily on derivatives of a related compound, "1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one," which has a different functional group (an ethanone (B97240) group instead of a methanamine group) at the 2-position of the benzofuran ring. nih.govmdpi.comresearchgate.netsciprofiles.com

While the requested topics—such as antimicrobial and anticancer activities—have been investigated for the broader class of benzofuran derivatives, the specific mechanisms and efficacy data for "this compound" are not available in the provided search results. mdpi.comnih.govmdpi.com For instance, studies on "1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one" derivatives have detailed their pro-oxidative effects, induction of apoptosis, and moderate antibacterial activity, but this information cannot be accurately attributed to the specified methanamine compound. nih.govmdpi.comresearchgate.netsciprofiles.com

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the user's request for "this compound."

In Vitro Biological Mechanisms and Molecular Target Interactions

Anticancer Activity Research

Comparative Cytotoxicity Studies Against Cancer Cell Lines vs. Normal Cell Lines

No published comparative cytotoxicity studies were found for 1-(3-Methyl-1-benzofuran-2-YL)methanamine. While related benzofuran (B130515) derivatives have been evaluated for their cytotoxic effects on various cancer cell lines (such as K562, PC3, SW620, and Caki 1) and compared against healthy cell lines (like HaCaT keratinocytes), this specific compound has not been the subject of such research. nih.govresearchgate.net The existing data on other benzofurans indicates that structural modifications, such as bromination, can influence cytotoxic potential, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Enzyme Inhibition Studies

Inhibition Profiles Against Carbonic Anhydrase Isoforms

There is no available research on the inhibitory activity of this compound against any of the carbonic anhydrase isoforms. The field of carbonic anhydrase inhibitors is extensive, but studies have not yet included this particular benzofuran derivative.

Evaluation as Chorismate Mutase Inhibitors (Antitubercular Potential)

No studies have been published that evaluate this compound as an inhibitor of chorismate mutase. Chorismate mutase is a recognized target for the development of antitubercular agents, as it is a key enzyme in the shikimate pathway found in bacteria like Mycobacterium tuberculosis, but absent in mammals. nih.govwikipedia.orgdrugbank.comnih.gov However, the potential of this compound to act as an inhibitor in this pathway has not been explored in the available scientific literature.

Investigation of Interaction with Neuronal Voltage-Sensitive Sodium Channels

The interaction of this compound with neuronal voltage-sensitive sodium channels has not been investigated in any published research. While other benzofuran derivatives have been studied for their effects on cardiac voltage-dependent sodium channels, these studies are on compounds with significantly different structures. nih.gov Therefore, no data exists on the potential modulatory effects of this compound on neuronal sodium channel activity.

Antioxidant Capacity Assessment

While direct studies on the antioxidant capacity of this compound are not extensively detailed in the reviewed literature, the broader class of benzofuran derivatives has demonstrated significant potential as antioxidant agents. nih.gov The antioxidant activity is often attributed to the core benzofuran structure, which can be enhanced or modified by various substituents. nih.govijpsonline.com It has been reported that transforming a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov

The ability of benzofuran derivatives to scavenge free radicals is a key measure of their antioxidant potential. Various assays have been employed to quantify this activity for different structural analogs.

Nitric Oxide (NO) Scavenging: Excessive production of nitric oxide is associated with inflammation and chronic inflammatory diseases. rsc.org While specific NO scavenging data for this compound is not available, studies have shown that nitric oxide donors can act as hydroxyl radical scavengers, suggesting a complex interplay between these reactive species. nih.gov Research into other molecular scaffolds, such as o-phenylenediamine, has identified effective NO scavengers, highlighting a therapeutic strategy that could be explored for benzofuran derivatives. rsc.org

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging: The DPPH assay is a common method for evaluating the free-radical scavenging ability of compounds. mdpi.com Several studies have reported the DPPH scavenging activity of various benzofuran derivatives. For instance, a series of synthesized benzofuran-2-one derivatives showed notable antioxidant capacity, with some compounds exhibiting better activity than the standard antioxidant Trolox. mdpi.com Another study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds also demonstrated good to dominant antioxidant efficacy compared to the standard butylated hydroxyanisole (BHA). researchgate.net The activity of these compounds is often concentration-dependent. ijpsonline.com

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is one of the most reactive and damaging oxygen species in biological systems. mdpi.com Theoretical studies on compounds like (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] have shown them to be good hydroxyl radical scavengers. nih.gov These studies indicate that nearly every atom of the benzofuran ring can participate in trapping the radical, with the furan (B31954) part of the molecule being particularly active. nih.gov The initial trapping has an activation energy, but subsequent radical scavenging can proceed without an energy barrier, resulting in very stable products. nih.gov

Assay TypeBenzofuran Derivative Class StudiedKey FindingsReference
DPPH ScavengingBenzofuran-2-one derivativesSome derivatives showed higher antioxidant capacity than the standard, Trolox. mdpi.com
DPPH ScavengingBenzofuran-pyrazole scaffoldsSeveral compounds displayed good to dominant antioxidant activity compared to BHA. researchgate.net
Hydroxyl Radical Scavenging(-)-1-(benzofuran-2-yl)-2-propylaminopentaneTheoretical models confirmed the compound as a good radical scavenger, capable of trapping multiple radicals. nih.gov
Nitric Oxide ScavengingGeneral NO DonorsEvidence suggests NO donors can scavenge hydroxyl radicals, indicating a potential protective mechanism. nih.gov

Exploration of Multidrug Resistance Reversal Potential

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of drug efflux pumps like P-glycoprotein, which is encoded by the MDR1 gene. nih.govresearchgate.net The benzofuran scaffold has been explored for its potential to overcome this resistance.

In a study focusing on a series of novel benzofuran-2-yl(4,5-diydro-3,5-substituted diphenylpyrazol-1-yl) methanone (B1245722) derivatives, researchers investigated their effects on human MDR1-gene transfected mouse lymphoma cells. nih.gov This cell line is specifically engineered to overexpress the P-glycoprotein pump, making it a relevant model for studying MDR reversal. The investigation found that several of the synthesized benzofuran derivatives exhibited good MDR reversal activity. nih.gov This suggests that the benzofuran core structure could serve as a valuable template for developing new agents that can resensitize resistant cancer cells to conventional chemotherapeutics. researchgate.netnih.gov

Investigations into Enzymatic Biosynthesis and Analogous Chemical Transformations

Information regarding the enzymatic biosynthesis of this compound is not detailed in the available literature. However, numerous chemical synthesis routes for this compound and its close analogs have been described, providing insight into analogous chemical transformations.

The synthesis of structurally similar compounds, such as derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, typically begins with a reaction between an appropriately substituted o-hydroxyacetophenone and chloroacetone (B47974). mdpi.comnih.gov This initial step forms the core benzofuran ring system. mdpi.com Subsequent modifications can be made to this core. For example, bromination using N-bromosuccinimide (NBS) can introduce a bromomethyl group, which can then be further reacted. mdpi.comnih.gov

A synthetic route for a closely related N-methylated analog, N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, involves the reaction of 3-methylbenzofuran (B1293835) with formaldehyde (B43269) and methylamine (B109427) under controlled conditions. These chemical transformations highlight the versatility of the benzofuran scaffold and the established methods for introducing aminomethyl groups at the 2-position, which are crucial for forming the target compound and its derivatives.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

In studies of benzofuran (B130515) derivatives, molecular docking has been employed to explore their potential as therapeutic agents. For instance, novel benzofuran-azacyclic hybrids have been designed and their binding modes with enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1), have been investigated. nih.gov The results of such studies can elucidate key structural features for potent enzyme inhibition.

Similarly, molecular docking studies on benzofuran-1,3,4-oxadiazole hybrids have been conducted to screen for potential inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). nih.gov These computational screenings compare the binding affinities of the designed compounds against known inhibitors, providing a basis for selecting promising candidates for further development. nih.gov While no specific docking studies for 1-(3-Methyl-1-benzofuran-2-YL)methanamine have been reported, the general approach for analogous compounds involves preparing the protein structure by removing water and heteroatoms, followed by docking the ligand to predict binding energy and interactions. nih.gov

A representative summary of molecular docking data for various benzofuran derivatives is presented below.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Benzofuran-1,3,4-oxadiazole HybridsM. tuberculosis Pks13-14.11 to -14.82 nih.gov
Benzofuran-azacyclic HybridsAcetylcholinesterase (AChE)Not specified nih.gov
Benzofuran-azacyclic HybridsBeta-secretase 1 (BACE-1)Not specified nih.gov

This table is illustrative and compiled from studies on various benzofuran derivatives, not this compound itself.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For example, DFT studies have been performed on benzofuran-1,2,3-triazole hybrids to understand their electronic properties in the context of their potential as EGFR inhibitors in lung cancer. nih.govresearchgate.net Such calculations help in understanding the stability and reactivity of the molecules. While specific quantum chemical data for this compound is not available, the PubChem database provides some computed descriptors for the molecule which are derived from computational methods. nih.gov

Computed PropertyValueMethod/Source
Molecular Weight175.22 g/mol PubChem
XLogP32.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass175.099714143 g/mol PubChem
Topological Polar Surface Area38.3 ŲPubChem

This data is computationally generated for this compound and is available on PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of a ligand within a protein's active site over time.

In the context of benzofuran derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. For instance, benzofuran-1,3,4-oxadiazole hybrids identified as potential inhibitors of M. tuberculosis Pks13 were subjected to MD simulations to confirm the stability of their binding. nih.gov These simulations provide a more dynamic picture of the molecular interactions than static docking poses.

In Silico Prediction of Molecular Interactions and Pharmacological Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Studies on various benzofuran derivatives have included in silico ADME profiling. For example, the ADME profiles of benzofuran-1,2,3-triazole hybrids have been assessed to evaluate their drug-likeness and safety. nih.gov Similarly, the pharmacokinetic properties of salubrinal (B1681411) and its analogues, which contain a benzofuran moiety, have been predicted using various in silico tools. mdpi.com These analyses typically evaluate parameters such as intestinal absorption, blood-brain barrier penetration, and potential for toxicity.

ADME ParameterPrediction for Benzofuran DerivativesReference
Human Intestinal Absorption (HIA)Generally predicted to be high mdpi.com
Blood-Brain Barrier (BBB) PenetrationVariable, dependent on specific structure mdpi.com
Drug-Likeness (e.g., Lipinski's Rule of Five)Generally favorable for many derivatives mdpi.com

This table summarizes general findings for various benzofuran derivatives and does not represent specific data for this compound.

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical studies can also be applied to understand the mechanisms of chemical reactions involving benzofuran derivatives. These studies can elucidate reaction pathways, transition states, and the factors influencing reactivity.

For example, the synthesis of novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has been reported, outlining the reaction schemes for their preparation. mdpi.comresearchgate.net While these are experimental studies, theoretical calculations could be applied to model the reaction mechanisms, such as the initial reaction between an o-hydroxyacetophenone and chloroacetone (B47974) to form the benzofuran ring. mdpi.com Studies on the synthesis and reactivity of benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones also provide insights into the types of reactions the benzofuran scaffold can undergo. nih.gov

Research Gaps and Future Directions

Development of Novel and Eco-Friendly Synthetic Methodologies

To date, dedicated and optimized synthetic routes for 1-(3-Methyl-1-benzofuran-2-YL)methanamine are not extensively reported. While general methods for the synthesis of benzofuran (B130515) derivatives exist, the development of novel, efficient, and environmentally benign synthetic strategies for this specific amine is a crucial first step. Future research should focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could include microwave-assisted synthesis, flow chemistry, or the use of biocatalysts.

Stereoselective Synthesis: Developing methods for the enantioselective synthesis of this compound to evaluate the biological activities of individual stereoisomers, as is often critical for pharmacological activity.

Scalability: Designing synthetic protocols that are readily scalable to produce sufficient quantities of the compound for extensive biological screening and further derivatization.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

The biological activities of this compound are currently unknown. Drawing parallels from other amine-containing benzofuran derivatives which exhibit anticancer, antimicrobial, and neurological activities, it is imperative to conduct comprehensive biological screening. Future work should aim for:

Broad-Spectrum Biological Screening: Testing the compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in various diseases.

Target Identification and Validation: Should any significant biological activity be identified, subsequent studies must focus on identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Elucidating the precise mechanism by which the compound exerts its biological effects at a molecular and cellular level. This would involve in-depth studies on signaling pathways, enzyme kinetics, and cellular responses.

Design and Synthesis of Highly Selective and Potent Derivatives

Once baseline biological activity data is established for the parent compound, the design and synthesis of derivatives can lead to the development of more potent and selective agents. Future directions in this area include:

Privileged Structure-Based Design: Leveraging the benzofuran core as a "privileged scaffold" to design derivatives with improved pharmacological profiles.

Bioisosteric Replacement: Systematically replacing functional groups on the molecule with other groups that have similar physical or chemical properties to enhance potency and reduce toxicity.

Computational Modeling: Utilizing in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to guide the rational design of new derivatives with enhanced affinity for their biological targets.

Exploration of this compound as a Chemical Probe or Reagent in Organic Synthesis

The unique structure of this compound, featuring a reactive primary amine tethered to a benzofuran core, suggests its potential utility beyond medicinal chemistry. semanticscholar.org Future research should explore its application as:

A Chemical Probe: For use in chemical biology to investigate biological processes or to identify and characterize new protein targets.

A Building Block in Organic Synthesis: As a versatile intermediate for the construction of more complex heterocyclic systems and novel molecular architectures. semanticscholar.org

A Ligand in Coordination Chemistry: The amine functionality could serve as a coordination site for metal ions, leading to the development of new catalysts or materials with interesting electronic or magnetic properties.

Comprehensive SAR Studies with Diverse and Targeted Substitution Patterns

Systematic Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, there is a complete lack of such data. A comprehensive SAR campaign would involve:

Systematic Modification of the Benzofuran Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene (B151609) and furan (B31954) rings to probe the effect on activity.

Modification of the Aminomethyl Group: Exploring the impact of N-alkylation, N-acylation, and incorporation of the nitrogen into various heterocyclic systems.

Conformational Analysis: Studying the three-dimensional structure of the molecule and its derivatives to understand how conformational changes influence receptor binding and biological activity.

Q & A

Q. What established synthetic routes are used to prepare 1-(3-Methyl-1-benzofuran-2-YL)methanamine?

Methodological Answer: The synthesis typically involves condensation reactions or functional group transformations on benzofuran precursors. For example:

  • Step 1: Start with 3-methylbenzofuran derivatives.
  • Step 2: Introduce an amine group via reductive amination or nucleophilic substitution.
  • Step 3: Purify using column chromatography or recrystallization.

Key variables include catalyst choice (e.g., palladium for coupling reactions) and solvent systems (e.g., ethanol or DMF). Optimization of reaction time and temperature is critical to avoid side products like oxidized byproducts .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the benzofuran ring (6.8–7.5 ppm for aromatic protons) and methanamine group (~2.5–3.5 ppm).
  • X-ray Crystallography: Use SHELX (for structure refinement) and ORTEP-III (for 3D visualization) to resolve bond angles and confirm stereochemistry .
  • Mass Spectrometry: Confirm molecular weight (exact mass: ~175.2 g/mol) via ESI-TOF.

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition: Test against cytochrome P450 isoforms or kinases using fluorometric assays.
  • Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive/negative strains.
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293).

Report dose-response curves and IC₅₀ values. Note solubility challenges in aqueous buffers; use DMSO as a co-solvent (<1% v/v) .

Q. How is the purity of this compound validated?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Acceptable purity: ≥95% (area under the curve).
  • Melting Point: Compare experimental values (e.g., 120–125°C) with literature data to detect impurities .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation: Use software like MarvinSketch or ChemAxon to estimate lipophilicity (~2.1).
  • ADMET Prediction: Tools like SwissADME assess bioavailability and blood-brain barrier permeability.
  • Docking Studies: AutoDock Vina models interactions with target proteins (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE): Vary temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF).
  • Response Surface Methodology (RSM): Identify optimal parameters using a central composite design.
  • Byproduct Analysis: Use GC-MS to detect side products (e.g., dimerization) and adjust stoichiometry .

Q. How do structural modifications (e.g., substituents on the benzofuran ring) affect bioactivity?

Methodological Answer:

  • SAR Study: Synthesize analogs with halogens or methoxy groups at the 3-methyl position.
  • Data Analysis: Use hierarchical clustering to correlate substituent electronegativity with IC₅₀ values.
  • Crystallographic Comparison: Overlay X-ray structures to identify steric or electronic influences .

Q. How can contradictory results in biological activity studies be resolved?

Methodological Answer:

  • Triangulation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
  • Batch Analysis: Check for variability in compound purity or storage conditions (e.g., degradation in DMSO).
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What strategies address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Salt Formation: Screen with HCl or tartaric acid to improve aqueous solubility.
  • Nanoformulation: Use liposomal encapsulation or cyclodextrin complexes.
  • Prodrug Design: Introduce hydrolyzable esters at the methanamine group .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1M HCl/NaOH (25–60°C) for 24–72 hours.
  • LC-MS Monitoring: Identify degradation products (e.g., oxidation to nitro derivatives).
  • Kinetic Modeling: Calculate shelf-life using Arrhenius equations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.